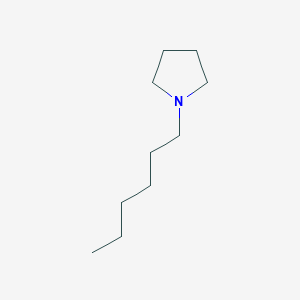
1-Hexylpyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Hexylpyrrolidine is a chemical compound that belongs to the class of pyrrolidine derivatives. It is a colorless liquid with a mild odor and is used in various scientific research applications. The compound has gained significant attention due to its potential therapeutic properties and its ability to modulate various biological processes.
Wissenschaftliche Forschungsanwendungen
1-Hexylpyrrolidine has been extensively studied for its potential therapeutic properties. It has been shown to modulate various biological processes, including the immune response, inflammation, and cell proliferation. The compound has also been investigated for its potential use as a drug delivery system and as a tool for studying the structure and function of biological molecules.
Wirkmechanismus
The mechanism of action of 1-Hexylpyrrolidine is not fully understood. However, it is believed to act by modulating the activity of various enzymes and receptors in the body. The compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to activate peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor involved in the regulation of glucose and lipid metabolism.
Biochemische Und Physiologische Effekte
1-Hexylpyrrolidine has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and cytokines. The compound has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells. Additionally, it has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
1-Hexylpyrrolidine has several advantages for lab experiments. It is a relatively stable compound and can be easily synthesized in good yield. The compound is also readily available from commercial sources. However, the compound has some limitations. It is not very soluble in water, which can make it difficult to use in some experiments. Additionally, the compound has not been extensively studied in humans, and its safety profile is not well established.
Zukünftige Richtungen
There are several future directions for research on 1-Hexylpyrrolidine. One area of interest is its potential use as a drug delivery system. The compound has been shown to have good biocompatibility and can be easily functionalized with various molecules. Another area of interest is its potential use in the treatment of cancer. The compound has been shown to induce apoptosis in cancer cells, and further studies are needed to explore its potential as an anticancer agent. Additionally, more studies are needed to explore the safety and efficacy of the compound in humans.
Synthesemethoden
The synthesis of 1-Hexylpyrrolidine involves the reaction of 1-bromohexane with pyrrolidine in the presence of a base. The reaction proceeds under mild conditions and yields the desired product in good yield. The purity of the compound can be improved by recrystallization from a suitable solvent.
Eigenschaften
CAS-Nummer |
123-13-7 |
|---|---|
Produktname |
1-Hexylpyrrolidine |
Molekularformel |
C10H21N |
Molekulargewicht |
155.28 g/mol |
IUPAC-Name |
1-hexylpyrrolidine |
InChI |
InChI=1S/C10H21N/c1-2-3-4-5-8-11-9-6-7-10-11/h2-10H2,1H3 |
InChI-Schlüssel |
OUKZCQQNMWXMNE-UHFFFAOYSA-N |
SMILES |
CCCCCCN1CCCC1 |
Kanonische SMILES |
CCCCCCN1CCCC1 |
Andere CAS-Nummern |
123-13-7 |
Synonyme |
1-hexylpyrrolidine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





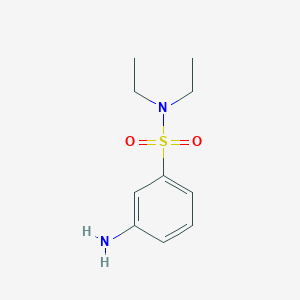

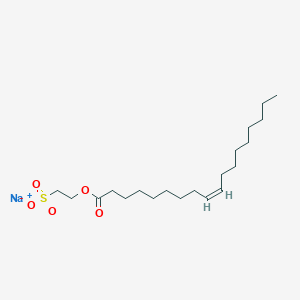
![3,12-Diaza-6,9-diazoniadispiro[5.2.5.2]hexadecane](/img/structure/B86093.png)
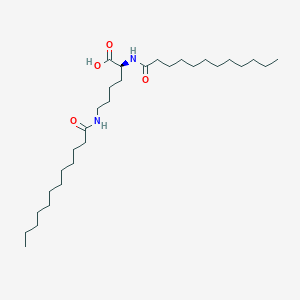
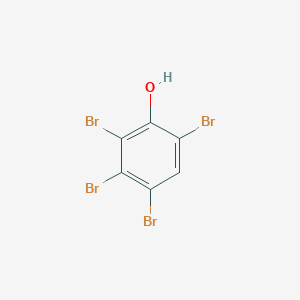

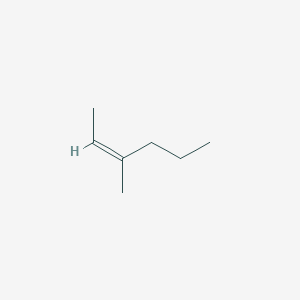
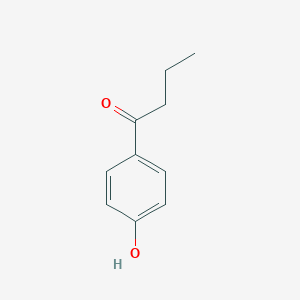
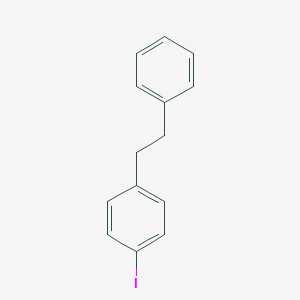
![(1S,9S)-4,13-Dimethoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,10,13-pentaene](/img/structure/B86112.png)
